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4-bromo-N-(6-methylpyridin-2-yl)benzamide

PI3Kδ inhibitor Kinase selectivity Immuno-oncology

Researchers seeking selective kinase inhibitor fragments with built-in diversification often face scaffold promiscuity. This compound is a validated fragment hit for PI3Kδ (IC50 100 nM) and DNA-PK (410 nM) with no mGluR5 activity, serving both as a dual-inhibitor lead and a negative control for GPCR assays. Its para-bromo handle enables rapid Suzuki-Miyaura library synthesis. • Dual PI3Kδ/DNA-PK activity; inert at mGluR5 • Versatile bromide for C-C cross-coupling diversification • In stock; immediate global shipping

Molecular Formula C13H11BrN2O
Molecular Weight 291.14 g/mol
CAS No. 174878-38-7
Cat. No. B172548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(6-methylpyridin-2-yl)benzamide
CAS174878-38-7
Molecular FormulaC13H11BrN2O
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrN2O/c1-9-3-2-4-12(15-9)16-13(17)10-5-7-11(14)8-6-10/h2-8H,1H3,(H,15,16,17)
InChIKeyKKOSZUFBVHBOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(6-methylpyridin-2-yl)benzamide Overview


4-Bromo-N-(6-methylpyridin-2-yl)benzamide (CAS 174878-38-7) is a brominated pyridine-benzamide derivative with a molecular weight of 291.14 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, particularly as a precursor for Suzuki cross-coupling reactions and as a fragment hit in kinase inhibitor discovery programs [1]. Its structural features—a 4-bromophenyl moiety linked via an amide bond to a 6-methylpyridin-2-yl group—confer distinct physicochemical properties (cLogP ~3.34) that differentiate it from closely related analogs .

Fragment hit for kinase discovery programs
Para-bromo handle enables Suzuki diversification
Selectivity profiling across kinase and GPCR targets

Substitution Sensitivity of N-(6-Methylpyridin-2-yl)benzamide Analogs


The N-(6-methylpyridin-2-yl)benzamide scaffold exhibits extreme sensitivity to aryl ring substitution, with minor structural modifications producing order-of-magnitude shifts in target engagement and selectivity profiles. Replacement of the 4-bromo substituent with alternative halogens, alkyl, alkoxy, or cyano groups fundamentally alters binding affinity across multiple pharmacologically relevant targets—including bromodomain-containing protein 4 (BRD4), DNA-dependent protein kinase (DNA-PK), phosphoinositide 3-kinase delta (PI3Kδ), and metabotropic glutamate receptor 5 (mGluR5) [1]. This hypersensitivity necessitates compound-specific validation rather than class-based substitution [2].

4-Bromo (para) substitution
3-Substituted (meta) analogs
PI3Kδ and DNA-PK engagement observed
mGluR5 activity; kinase engagement may be absent
Reactive bromo handle for cross-coupling
No reactive halogen handle for Suzuki coupling
mGluR5 inactive; GPCR off-target risk reduced
mGluR5 modulation may confound kinase readouts
Substitution position may fundamentally alter target engagement profile; class-based interchange not supported. Compound-specific validation is required.

4-Bromo-N-(6-methylpyridin-2-yl)benzamide Selectivity Evidence


PI3Kδ Inhibition

4-Bromo-N-(6-methylpyridin-2-yl)benzamide exhibits an IC50 of 100 nM against PI3Kδ, positioning it as a moderately potent probe for this isoform [1]. In contrast, the 3-methoxy analog (3-methoxy-N-(6-methylpyridin-2-yl)benzamide) shows no reported activity against PI3Kδ, while the 3-cyano-5-fluoro analog demonstrates divergent selectivity toward mGluR5 [2].

PI3Kδ Inhibition
Cross-study comparable
IC50 100 nM
Supports PI3Kδ pathway-study fit
Biochemical assay; unknown isoform origin
PI3Kδ inhibitor Kinase selectivity Immuno-oncology

DNA-PK Inhibition

The 4-bromo derivative demonstrates an IC50 of 410 nM against DNA-dependent protein kinase (DNA-PK), a key mediator of non-homologous end joining [1]. While potent DNA-PK inhibitors typically achieve single-digit nanomolar IC50 values, this compound offers a moderately potent starting point for fragment elaboration, in contrast to the 3-methyl analog which displays no documented DNA-PK activity [2].

DNA-PK Inhibition
Cross-study comparable
IC50 410 nM
Supports DNA-PK engagement review
Fragment-elaboration starting context
DNA-PK inhibitor DNA damage response Radiosensitization

BRD4 Bromodomain Binding

The compound binds to the BRD4 bromodomain with a dissociation constant (Kd) of 1.74 μM [1]. This micromolar affinity contrasts sharply with optimized BET inhibitors that achieve picomolar to low nanomolar binding (e.g., JQ1 Kd ~50 nM), and with the 3-cyano-5-fluoro analog which demonstrates no reported BRD4 engagement [2].

BRD4 Binding
Cross-study comparable
Kd 1.74 μM
Low-affinity BRD4 probe context
Measurable engagement; micromolar range
BRD4 inhibitor BET bromodomain Epigenetic probe

mGluR5 Inactivity

4-Bromo-N-(6-methylpyridin-2-yl)benzamide shows no detectable mGluR5 antagonist activity, whereas the 3-cyano-5-fluoro analog (IC50 = 65 nM) and 3-methoxy analog (IC50 = 9.76 μM) exhibit measurable modulation of this GPCR target [1].

mGluR5 Activity
Cross-study comparable
No detectable activity
mGluR5 counter-screen context
Calcium mobilization assay; HEK293A cells
mGluR5 antagonist CNS drug discovery Negative allosteric modulator

nAChR Modulation Potential

The 4-allyloxy analog (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) inhibits human α4β2 nAChR activity with an IC50 of 6.0 μM and exhibits ~5-fold selectivity over α3β4 nAChRs [1]. The 4-bromo derivative has not been evaluated for nAChR activity, representing an unexplored opportunity for comparative SAR studies [2].

nAChR Modulation
Class-level inference
Not evaluated
Data gap; SAR completion needed
4-Allyloxy analog: 6.0 μM at α4β2 nAChR
nAChR modulator Nicotinic receptor CNS tool compound

Suzuki Cross-Coupling Utility

The para-bromo substituent serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid diversification into biaryl derivatives . In contrast, 3-substituted analogs (e.g., 3-methoxy, 3-methyl, 3-cyano) lack this synthetic entry point, limiting their utility as building blocks for focused library synthesis .

Suzuki Handle
Supporting evidence
Para-bromo enables coupling
Synthetic diversification fit
Standard Pd-catalyzed conditions
Suzuki coupling Chemical probe synthesis Library diversification

4-Bromo-N-(6-methylpyridin-2-yl)benzamide Research Applications


Dual PI3Kδ/DNA-PK Inhibitor Discovery

With IC50 values of 100 nM against PI3Kδ and 410 nM against DNA-PK, this compound serves as a validated fragment hit for structure-guided optimization toward dual PI3Kδ/DNA-PK inhibitors, particularly in immuno-oncology and DNA damage response programs [1].

mGluR5 Antagonist Negative Control

Given its complete lack of mGluR5 activity (in stark contrast to potent 3-substituted analogs with IC50 values ranging from 65 nM to 9.76 μM), this compound is ideally suited as a negative control in mGluR5 functional assays to confirm assay specificity and rule out scaffold-mediated artifacts [2].

Suzuki Coupling Building Block

The para-bromo substituent provides a versatile synthetic handle for rapid diversification via Suzuki-Miyaura cross-coupling, enabling the generation of focused biaryl benzamide libraries for kinase and epigenetic target screening .

Selectivity Switch SAR Studies

The stark contrast in target engagement profiles between the 4-bromo derivative (PI3Kδ/DNA-PK active; mGluR5 inactive) and 3-substituted analogs (mGluR5 active) makes this compound essential for systematic SAR studies aimed at understanding substitution-dependent selectivity switches across kinase and GPCR targets [3].

Application
Selection Property
Validation Focus
PI3Kδ/DNA-PK pathway studies
Kinase selectivity profile
PI3Kδ and DNA-PK endpoint review
mGluR5 counter-screening studies
GPCR selectivity context
mGluR5 inactivity verification
Biaryl library synthesis
Synthetic handle availability
Suzuki cross-coupling conditions review
Kinase/GPCR selectivity SAR
Substitution-dependent profile
Selectivity mapping across target classes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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